molecular formula C9H8F3NOS B5723234 N-(2-((trifluoromethyl)thio)phenyl)acetamide

N-(2-((trifluoromethyl)thio)phenyl)acetamide

Cat. No.: B5723234
M. Wt: 235.23 g/mol
InChI Key: YKNVCEKHULVCES-UHFFFAOYSA-N
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Description

N-(2-((trifluoromethyl)thio)phenyl)acetamide is an organic compound with the molecular formula C9H8F3NOS It is characterized by the presence of a trifluoromethylthio group attached to a phenyl ring, which is further connected to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((trifluoromethyl)thio)phenyl)acetamide typically involves the reaction of 2-((trifluoromethyl)thio)aniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 2-((trifluoromethyl)thio)aniline and acetic anhydride.

    Reaction Conditions: The reaction is usually conducted in the presence of a base such as pyridine or triethylamine to neutralize the by-products and facilitate the reaction.

    Temperature: The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-((trifluoromethyl)thio)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The trifluoromethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiol derivatives.

    Substitution: Introduction of various substituents on the phenyl ring, leading to a wide range of derivatives.

Scientific Research Applications

N-(2-((trifluoromethyl)thio)phenyl)acetamide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(trifluoromethyl)phenyl)acetamide: Similar structure but with the trifluoromethyl group in the para position.

    N-(2-(trifluoromethyl)phenyl)acetamide: Similar structure but without the sulfur atom.

    N-(2-(trifluoromethylthio)phenyl)acetamide: Similar structure but with different substituents on the phenyl ring.

Uniqueness

N-(2-((trifluoromethyl)thio)phenyl)acetamide is unique due to the presence of both the trifluoromethylthio group and the acetamide group, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[2-(trifluoromethylsulfanyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NOS/c1-6(14)13-7-4-2-3-5-8(7)15-9(10,11)12/h2-5H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKNVCEKHULVCES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1SC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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